TCS 359

Description

Propriétés

IUPAC Name |

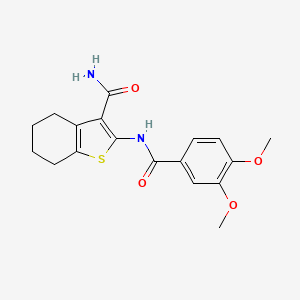

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQCTGGIANIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359965 | |

| Record name | TCS 359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301305-73-7 | |

| Record name | TCS 359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TCS 359

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 359 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase critically implicated in the pathogenesis of certain hematological malignancies, most notably Acute Myeloid Leukemia (AML). This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its molecular interactions, cellular effects, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts targeting FLT3-driven cancers.

Introduction to FLT3 and its Role in Disease

FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, which also includes KIT and PDGF receptors.[1] In normal hematopoiesis, FLT3 plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] The binding of its cognate ligand, FLT3 Ligand (FLT3L), induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation. This initiates a cascade of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and STAT5 pathways, which are pivotal for regulating normal cell growth and survival.[1]

In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, contributing to the aggressive nature of FLT3-mutated AML.

Mechanism of Action of this compound

This compound is a 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide that functions as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of FLT3. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream substrates, thereby blocking the initiation of the signaling cascade.

While the definitive classification of this compound as a Type I or Type II inhibitor is not explicitly stated in the reviewed literature, its ATP-competitive nature is a hallmark of this class of kinase inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.

The inhibition of FLT3 by this compound leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[1] This blockade of pro-proliferative and anti-apoptotic signals ultimately results in the inhibition of cell growth and the induction of apoptosis in cells dependent on FLT3 signaling.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and cellular activity.

| Parameter | Value | Cell Line/System | Reference |

| FLT3 Kinase Inhibition (IC50) | 42 nM | In vitro kinase assay | [1][2][3][4] |

| Cell Proliferation Inhibition (IC50) | 340 nM | MV4-11 (human acute myelocytic leukemia) | [1][2][3] |

| Selectivity | Selective over 22 other kinases | Kinase panel | [1] |

Note: A specific list of the 22 kinases and their corresponding IC50 values was not available in the public domain at the time of this report.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflows for Determining this compound Potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the isolated FLT3 kinase domain.

Materials:

-

Recombinant human FLT3 kinase domain

-

Poly(Glu,Tyr) peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Fluorescently labeled anti-phosphotyrosine antibody

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in kinase buffer to create a range of concentrations for IC50 determination.

-

In a suitable microplate, add the FLT3 kinase, the poly(Glu,Tyr) substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for FLT3.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the fluorescently labeled anti-phosphotyrosine antibody to the wells.

-

Incubate the plate to allow the antibody to bind to the phosphorylated substrate.

-

Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MV4-11 Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of a human AML cell line that is endogenously driven by a constitutively active FLT3-ITD mutation.

Materials:

-

MV4-11 human acute myelocytic leukemia cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest exponentially growing cells and determine the cell density.

-

Seed the cells into opaque-walled 96-well plates at a density of approximately 5,000-10,000 cells per well in a final volume of 100 µL.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.

-

Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, acting through ATP competition to block downstream signaling pathways essential for cell proliferation and survival. Its efficacy in inhibiting both the isolated kinase and the proliferation of FLT3-dependent AML cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this compound and other FLT3 inhibitors. Future studies should aim to fully characterize its kinase selectivity profile and definitively determine its binding mode to the FLT3 receptor.

References

- 1. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, FLT3 receptor tyrosine kinase inhibitor (CAS 301305-73-7) | Abcam [abcam.com]

TCS 359: A Selective FLT3 Inhibitor for Preclinical Research

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene are one of the most common genetic abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. TCS 359 is a potent and selective small molecule inhibitor of FLT3 kinase activity. This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro activity, selectivity profile, and methodologies for key experimental procedures.

Introduction to FLT3 and its Role in AML

Fms-like tyrosine kinase 3 (FLT3), also known as CD135, is a member of the class III receptor tyrosine kinase family.[1] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1] These pathways are crucial for the normal development and survival of hematopoietic stem and progenitor cells.[1]

In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase.[1] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain. These mutations are associated with a poor prognosis, making FLT3 a prime target for therapeutic intervention.[1]

In Vitro Activity of this compound

This compound is a 2-acylaminothiophene-3-carboxamide that has been identified as a potent inhibitor of FLT3.[2]

Enzymatic and Cellular Potency

This compound demonstrates potent inhibition of the isolated FLT3 kinase domain and effectively halts the proliferation of AML cells harboring activating FLT3 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Biochemical Kinase Assay | FLT3 (isolated kinase domain) | - | 42 | [2][3][4][5][6][7] |

| Cell Proliferation Assay | Constitutively active mutant FLT3 | MV4-11 (human acute myelogenous leukemia) | 340 | [2][3][4][5][6] |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its potential for therapeutic development, as off-target effects can lead to toxicity. This compound has been shown to be highly selective for FLT3. While the full panel of 22 kinases is not publicly disclosed, it is described as being selective over these kinases.[1][3]

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 kinase domain.

Workflow:

Caption: Workflow for the in vitro FLT3 kinase assay.

Methodology:

-

The FLT3 kinase reaction is performed in a buffer containing 10 nM of the isolated FLT3 kinase domain (amino acids 571-993), 20 µg/mL of the substrate poly(Glu, Tyr) 4:1, 150 µM ATP, and 5 mM MgCl2.[2]

-

This compound or a DMSO vehicle control is added to the reaction mixture.[2]

-

The reaction is incubated for 30 minutes at room temperature.[2]

-

The kinase reaction is terminated by the addition of EDTA.[2]

-

A fluorescein-labeled phosphopeptide and an anti-phosphotyrosine antibody are added, and the mixture is incubated for an additional 30 minutes at room temperature.[2]

-

The fluorescence polarization is then measured to determine the extent of substrate phosphorylation.[2]

MV4-11 Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of a human AML cell line that is dependent on a constitutively active FLT3-ITD mutation.

Workflow:

Caption: Workflow for the MV4-11 cell proliferation assay.

Methodology:

-

MV4-11 cells are seeded in 96-well plates at a density of 10,000 cells per well in RPMI media supplemented with 10% FBS and 0.2 ng/mL GM-CSF.[2]

-

Various concentrations of this compound or a DMSO vehicle control are added to the wells.[2]

-

The plates are incubated for 72 hours under standard cell culture conditions.[2]

-

To measure cell viability, an equal volume of CellTiter-Glo® reagent is added to each well.[2]

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is quantified.[2]

-

IC50 values are calculated by comparing the luminescence in treated wells to the control wells.[2]

FLT3 Signaling Pathway and Mechanism of Inhibition

This compound acts as an ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream signaling substrates. This blocks the constitutive signaling that drives the proliferation of FLT3-mutant AML cells.

Caption: Simplified FLT3 signaling and this compound inhibition.

Conclusion

This compound is a valuable research tool for studying the role of FLT3 in normal and malignant hematopoiesis. Its high potency and selectivity for FLT3 make it a suitable compound for in vitro studies aimed at understanding the downstream consequences of FLT3 inhibition and for the preclinical evaluation of FLT3-targeted therapeutic strategies. Further studies are required to determine its in vivo efficacy, pharmacokinetic properties, and potential for clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, FLT3 receptor tyrosine kinase inhibitor (CAS 301305-73-7) | Abcam [abcam.com]

- 4. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | FLT3 | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

In-Depth Technical Guide to TCS 359: A Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TCS 359, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The information is curated for researchers and professionals involved in oncology, hematology, and drug discovery.

Core Compound Details: this compound

This compound, with the IUPAC name 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a small molecule inhibitor belonging to the 2-acylaminothiophene-3-carboxamide class of compounds.[1][2][3] It has emerged as a significant tool in the study of hematological malignancies, particularly those driven by mutations in the FLT3 receptor.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀N₂O₄S | [2][4] |

| Molecular Weight | 360.43 g/mol | [2][4] |

| CAS Number | 301305-73-7 | [1][2][4] |

| Appearance | Light yellow to brown powder or crystals | [1][5] |

| Solubility | Insoluble in water and ethanol; soluble in DMSO (≥9 mg/mL) | [4] |

| Purity | >98.0% (HPLC) | [1][3] |

| Storage | Store at -20°C, protected from light | [1][4][6] |

| SMILES Code | O=C(C1=C(NC(C2=CC=C(OC)C(OC)=C2)=O)SC3=C1CCCC3)N | [2] |

| InChI Key | FSPQCTGGIANIJZ-UHFFFAOYSA-N | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3][4] Dysregulation of FLT3 signaling, often through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[4]

Quantitative Biological Data

The inhibitory activity of this compound against FLT3 and its effect on leukemic cells are presented in the following table.

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |

| FLT3 Kinase | In vitro kinase assay | 42 nM (0.042 µM) | [2][4][7] |

| MV4-11 Cells (Human AML cell line with FLT3-ITD) | Cell proliferation assay | 340 nM (0.34 µM) | [4][6] |

Signaling Pathway Inhibition

This compound exerts its anti-proliferative effects by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of oncogenic signaling leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and literature precedents.

Synthesis of this compound

The synthesis of this compound is based on the procedures described for 2-acylaminothiophene-3-carboxamides. The general synthetic route involves the formation of a tetrahydrobenzo[b]thiophene core followed by amidation reactions. While the full detailed protocol is found in the primary literature, the key steps are outlined below.

A detailed protocol can be found in: Patch, R. J., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & medicinal chemistry letters, 16(12), 3282-6.

In Vitro FLT3 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated FLT3 kinase domain.

Materials:

-

Recombinant human FLT3 kinase domain

-

Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Kinase Kit)

-

Anti-phosphotyrosine antibody

-

ATP, MgCl₂

-

This compound dissolved in DMSO

-

Assay buffer (e.g., HEPES-based buffer)

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the FLT3 kinase, the peptide substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP and MgCl₂.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

-

Measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MV4-11 Cells)

This assay determines the effect of this compound on the proliferation of FLT3-ITD positive AML cells.

Materials:

-

MV4-11 human acute myeloid leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Additional Applications

Recent studies have explored the utility of this compound beyond its application in AML. Notably, it has been shown to promote the maturation of megakaryocytes and the production of platelet-like particles in vitro, suggesting its potential in studying thrombopoiesis. This effect appears to be independent of FLT3 inhibition, indicating off-target activities that warrant further investigation.

Conclusion

This compound is a well-characterized, potent inhibitor of FLT3 kinase with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its defined chemical structure, clear mechanism of action, and the availability of established experimental protocols make it a valuable tool for both basic research into FLT3 signaling and for the development of novel anti-cancer therapeutics. Further exploration of its off-target effects, such as the promotion of megakaryocyte maturation, may open new avenues for its application in other areas of hematological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palbociclib treatment of FLT3-ITD+ AML cells uncovers a kinase-dependent transcriptional regulation of FLT3 and PIM1 by CDK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (EVT-3011298) | 672344-74-0 [evitachem.com]

- 7. 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo b thiophene-3-carboxylic acid amide = 98 HPLC, solid 301305-73-7 [sigmaaldrich.com]

TCS 359 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 359, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Data

This compound is a small molecule inhibitor with significant potential in hematological malignancy research, particularly in the context of Acute Myeloid Leukemia (AML).[1]

| Property | Value | Source |

| CAS Number | 301305-73-7 | [2][3] |

| Molecular Weight | 360.43 g/mol | [2] |

| Molecular Formula | C₁₈H₂₀N₂O₄S | [2] |

| IC₅₀ (FLT3) | 42 nM | [1][2][4] |

| IC₅₀ (MV4-11 cells) | 340 nM | [1][2] |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[2][4] FLT3 is a key regulator in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] In certain hematological cancers like AML, mutations in the FLT3 gene can lead to constitutive activation of the receptor, driving uncontrolled cell growth.[5] this compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

FLT3 Signaling Pathway and Inhibition by this compound

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation. This activation initiates several downstream signaling cascades critical for cell survival and proliferation, including the PI3K/Akt, MAPK/ERK, and STAT5 pathways.[5][6][7] In mutated FLT3, this signaling becomes ligand-independent and constitutively active.[5] this compound blocks this aberrant signaling by inhibiting the initial autophosphorylation of the FLT3 receptor.

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This protocol outlines the determination of the inhibitory activity of this compound on the isolated kinase domain of the human FLT3 receptor using a fluorescence polarization (FP) based method.[8]

Materials:

-

Recombinant human FLT3 kinase domain (e.g., FLT3 571-993)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

MgCl₂

-

This compound

-

DMSO (vehicle control)

-

EDTA

-

Fluorescein-labeled phosphopeptide

-

Anti-phosphotyrosine antibody

-

Kinase assay buffer

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction well, combine 10 nM FLT3 kinase, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, and 5 mM MgCl₂ in kinase assay buffer.[8]

-

Add the desired concentration of this compound or DMSO (for control). The final DMSO concentration should be consistent across all wells (e.g., 1%).[8]

-

Incubate the reaction mixture at room temperature for 30 minutes.[8]

-

Stop the kinase reaction by adding EDTA.[8]

-

Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody.

-

Incubate for 30 minutes at room temperature to allow for binding.[8]

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MV4-11 Cells)

This protocol describes a method to assess the antiproliferative effects of this compound on the human acute myelogenous leukemia cell line MV4-11, which expresses a constitutively active mutant FLT3.[8]

Materials:

-

MV4-11 cells

-

RPMI media supplemented with 10% FBS and penicillin/streptomycin

-

GM-CSF

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well cell culture plates

Procedure:

-

Plate MV4-11 cells at a density of 10,000 cells per well in 100 µL of RPMI media containing 10% FBS, penicillin/streptomycin, and 0.2 ng/mL GM-CSF.[8]

-

Prepare serial dilutions of this compound in culture media. Add the compound dilutions or DMSO (vehicle control) to the cells.[8]

-

Incubate the cells for 72 hours under standard cell growth conditions (37°C, 5% CO₂).[8]

-

To measure cell viability, add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.[8]

-

Mix well on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Quantify luminescence using a plate reader.

-

Calculate the total cell growth and determine the IC₅₀ value for this compound using non-linear regression analysis.[8]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | FLT3 | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (2591) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Technical Guide: Downstream Signaling Pathways Affected by TCS 359

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase critical in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected cellular cascades.

Core Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of the FLT3 receptor. This action prevents the autophosphorylation of the receptor, a critical step in its activation. The inhibition of FLT3 autophosphorylation subsequently blocks the recruitment and activation of downstream signaling proteins, leading to a reduction in cell proliferation and the induction of apoptosis in cells harboring activating FLT3 mutations.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values, providing a measure of the compound's potency.

| Target/Process | Cell Line | IC50 Value | Reference |

| FLT3 Kinase Activity | - | 42 nM | [1][4] |

| Cell Proliferation | MV4-11 | 340 nM | [1][4] |

Downstream Signaling Pathways

Constitutive activation of FLT3, particularly through internal tandem duplication (ITD) mutations, leads to the aberrant activation of several key downstream signaling pathways that promote cell survival and proliferation. This compound, by inhibiting the initial FLT3 autophosphorylation, effectively dampens these pro-leukemic signals. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades.[2][5][6]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Upon FLT3 activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT. This recruitment allows for the phosphorylation and subsequent activation of AKT by upstream kinases. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and to stimulate cell growth and proliferation. Inhibition of FLT3 by this compound is expected to decrease the phosphorylation of AKT (at Ser473 and Thr308), thereby inactivating this pathway.[2][3]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of FLT3 leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK1/2). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation. By inhibiting FLT3, this compound is anticipated to reduce the phosphorylation of ERK (at Thr202/Tyr204), thereby attenuating this pro-proliferative signaling.[2][5]

JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling route activated by FLT3, particularly in the context of FLT3-ITD mutations. Upon FLT3 activation, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins, most notably STAT5. Once recruited, STAT5 is phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT5 dimers bind to the promoters of target genes, regulating the expression of proteins involved in cell survival and proliferation. Inhibition of FLT3 by this compound is expected to lead to a decrease in the phosphorylation of STAT5, thus inhibiting its transcriptional activity.[2][6]

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of the isolated human FLT3 receptor.[4]

Materials:

-

Recombinant human FLT3 kinase domain (e.g., FLT3 571-993)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

MgCl2

-

This compound dissolved in DMSO

-

Fluorescein-labeled phosphopeptide

-

Anti-phosphotyrosine antibody

-

EDTA

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing 10 nM FLT3 kinase, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, and 5 mM MgCl2 in the assay buffer.

-

Add this compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the kinase reaction by adding EDTA.

-

Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody to the wells.

-

Incubate for 30 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of a human acute myeloid leukemia cell line, such as MV4-11, which expresses a constitutively activated mutant FLT3.[4]

Materials:

-

MV4-11 cells

-

RPMI media supplemented with 10% FBS and penicillin/streptomycin

-

GM-CSF (optional, depending on cell line requirements)

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Plate MV4-11 cells at a density of 10,000 cells per well in 100 µL of complete RPMI media in a 96-well plate.

-

Add serial dilutions of this compound or 0.1% DMSO (vehicle control) to the wells.

-

Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

To measure cell viability, add an equal volume of CellTiter-Glo® reagent to each well.

-

Incubate for a short period according to the manufacturer's instructions to stabilize the luminescent signal.

-

Quantify the luminescence using a luminometer.

-

Calculate the IC50 value for cell proliferation by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.[4]

Western Blot Analysis of Downstream Signaling

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT, MAPK/ERK, and STAT5 pathways following treatment with this compound.[7]

Materials:

-

FLT3-mutant cell line (e.g., MV4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

-

Primary antibodies (specific for total and phosphorylated forms of FLT3, AKT, ERK, and STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Treat the FLT3-mutant cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometric analysis of the protein bands to quantify the levels of phosphorylated proteins relative to their total protein levels and a loading control (e.g., β-actin or GAPDH).[7]

Conclusion

This compound is a potent inhibitor of FLT3 kinase activity, which translates into the effective suppression of key downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other FLT3 inhibitors. A thorough understanding of the impact of these compounds on cellular signaling is paramount for their development as targeted therapies for AML and other malignancies driven by aberrant FLT3 activity.

References

- 1. rndsystems.com [rndsystems.com]

- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The FLT3-ITD mutation and the expression of its downstream signaling intermediates STAT5 and Pim-1 are positively correlated with CXCR4 expression in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Vitro Efficacy of TCS 359: A Technical Guide for FLT3 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro studies utilizing TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document details the mechanism of action of this compound, its inhibitory activity, and provides established experimental protocols for assessing its effects on cell viability, apoptosis, and intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of FLT3-driven malignancies and the development of targeted therapeutic agents.

Quantitative Analysis of this compound Activity

This compound is a 2-acylaminothiophene-3-carboxamide that demonstrates high potency and selectivity for the FLT3 receptor tyrosine kinase.[1] Its inhibitory effects have been quantified in both biochemical and cellular assays, with key data summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| FLT3 | 42 | Kinase Assay |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Description |

| MV4-11 | 340 | Human acute myelogenous leukemia cell line expressing a constitutively active mutant FLT3.[2][3] |

FLT3 Signaling and Mechanism of Action of this compound

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival.[5]

Upon ligand binding, or as a result of activating mutations, FLT3 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which are central to cell cycle regulation and the inhibition of apoptosis.[6]

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of FLT3.[7] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of its downstream signaling pathways and ultimately leading to a reduction in cell proliferation and the induction of apoptosis in FLT3-dependent cancer cells.

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

96-well clear-bottom plates

-

This compound (dissolved in DMSO)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[4]

-

Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).[4]

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

Add 20 µL of MTS or MTT reagent to each well.[4]

-

Incubate for 2-4 hours at 37°C.[4]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[4]

Figure 2: Workflow for the cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of this compound for the appropriate duration.

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[4]

Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.

Materials:

-

Leukemia cell lines

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

Equilibrate the plate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8]

-

Mix on a plate shaker for 30 seconds.[9]

-

Incubate at room temperature for at least 30 minutes.[9]

-

Measure luminescence with a luminometer.

Western Blot Analysis

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., β-actin).[4]

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound for the desired time, then harvest and lyse the cells in ice-cold lysis buffer.[4]

-

Determine the protein concentration of the lysates.[4]

-

Denature the protein samples by boiling in Laemmli buffer.[4]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies overnight at 4°C.[4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

Figure 3: General workflow for Western blot analysis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

Technical Guide: The Inhibitory Effect of TCS 359 on MV4-11 Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It details the compound's mechanism of action and its specific anti-proliferative effects on the MV4-11 human acute myeloid leukemia (AML) cell line, which harbors a constitutively activating FLT3 internal tandem duplication (FLT3-ITD) mutation. This guide includes quantitative efficacy data, detailed experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and workflows.

Introduction to this compound and the MV4-11 Model

Acute Myeloid Leukemia (AML) is a hematologic malignancy where genetic mutations drive uncontrolled proliferation of myeloid precursors. One of the most common mutations in AML is the internal tandem duplication within the FLT3 gene (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor tyrosine kinase, promoting abnormal cell growth and survival.[1][2] This makes FLT3 a critical therapeutic target.

This compound is a 2-acylaminothiophene-3-carboxamide compound identified as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[3][4] Its efficacy is frequently evaluated using the MV4-11 cell line , a core in vitro model in AML research.[2] Established from a patient with B-myelomonocytic leukemia, the MV4-11 cell line is homozygous for the FLT3-ITD mutation, rendering its proliferation highly dependent on the FLT3 signaling pathway.[2][5][6] This dependency makes it an ideal system for screening and validating the mechanism of action of FLT3 inhibitors like this compound.[2]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the FLT3 receptor.[5] In FLT3-ITD-positive cells like MV4-11, the receptor is perpetually active, leading to the continuous phosphorylation and activation of several downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[7][8]

By binding to the FLT3 kinase domain, this compound blocks its auto-phosphorylation, thereby preventing the initiation of these downstream signals. This inhibition leads to cell cycle arrest and the induction of apoptosis, ultimately reducing the proliferation of the leukemic cells.[7][8]

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the FLT3 kinase and its effectiveness in halting the proliferation of FLT3-ITD-dependent cells.

| Assay Type | Target | Cell Line | IC50 Value | Reference(s) |

| Kinase Assay | FLT3 Receptor Tyrosine Kinase | N/A | 42 nM | [1][3][4] |

| Cell Proliferation Assay | MV4-11 Cell Proliferation | MV4-11 | 340 nM | [1][3][4] |

Experimental Protocols

Reproducible assessment of this compound's activity relies on standardized protocols. Below are detailed methodologies for key experiments.

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

-

Cell Culture:

-

Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][9]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Ensure cells are in the logarithmic growth phase before plating.

-

-

Assay Procedure:

-

Count cells and adjust the density to 2 x 10^5 cells/mL in complete growth medium.

-

Seed 10,000 cells (in 50-100 µL) per well into an opaque-walled 96-well plate.[4][9]

-

Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium. Add the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[4]

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Calculate IC50 values using non-linear regression analysis with a variable slope equation in a suitable software package (e.g., GraphPad Prism).[4]

-

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated FLT3 kinase domain.

-

Reagents:

-

Assay Procedure:

-

Set up the kinase reaction in a suitable microplate. The reaction mixture should contain FLT3 enzyme (e.g., 10 nM), substrate (e.g., 20 µg/mL poly(Glu,Tyr)), ATP (e.g., 150 µM), MgCl2 (e.g., 5 mM), and varying concentrations of this compound (or DMSO vehicle).[4]

-

Incubate the reaction at room temperature for 30 minutes.[4]

-

Stop the reaction by adding EDTA.[4]

-

Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody to the wells.

-

Incubate for an additional 30 minutes at room temperature to allow for antibody binding.[4]

-

Read the fluorescence polarization on a suitable plate reader. Increased inhibition of the kinase results in less phosphorylated substrate, leading to a lower polarization signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. It demonstrates significant anti-proliferative activity against the FLT3-ITD-positive MV4-11 AML cell line with a nanomolar IC50 value. The mechanism of action involves the direct inhibition of the FLT3 kinase, leading to the shutdown of critical downstream survival and proliferation pathways. The provided protocols offer robust methods for quantifying the cellular and enzymatic efficacy of this compound and similar compounds, making it a valuable tool for researchers in the field of targeted cancer therapy.

References

- 1. This compound, FLT3 receptor tyrosine kinase inhibitor (CAS 301305-73-7) | Abcam [abcam.com]

- 2. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]

- 7. mdpi.com [mdpi.com]

- 8. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Understanding the Potency of TCS 359: A Technical Guide to its IC50 Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) of TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). A comprehensive understanding of its inhibitory activity is crucial for its application in research and potential therapeutic development, particularly in the context of diseases like acute myeloid leukemia (AML).

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory effects on both the isolated FLT3 enzyme and on cancer cell lines expressing a constitutively active form of the kinase. The IC50 values are summarized below, providing a clear comparison of its activity in enzymatic and cellular contexts.

| Target | Assay Type | IC50 Value | Reference |

| FLT3 Receptor Tyrosine Kinase | In vitro Kinase Assay (Fluorescence Polarization) | 42 nM | [1][2][3][4][5][6][7] |

| MV4-11 Human Acute Myeloid Leukemia Cells | Cell Proliferation Assay | 340 nM | [1][2][4][5][6] |

| HL-60 Human Promyelocytic Leukemia Cells | Cell Proliferation Assay | > 100 µM | [5] |

| K562 Human Chronic Myelogenous Leukemia Cells | Cell Proliferation Assay | > 100 µM | [5] |

Experimental Protocols

The determination of the IC50 values for this compound involves specific and reproducible experimental methodologies. The following sections detail the protocols for the key assays cited.

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the isolated human FLT3 kinase domain.

Principle: The assay measures the inhibition of the phosphorylation of a fluorescently labeled peptide substrate by the FLT3 kinase. The binding of a phosphotyrosine-specific antibody to the phosphorylated peptide results in a high fluorescence polarization signal. Inhibition of the kinase by this compound leads to less phosphorylation and a lower polarization signal.

Materials:

-

Isolated human FLT3 kinase domain (e.g., FLT3 571-993)

-

Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Phospho-Tyrosine Kinase Kit)

-

Anti-phosphotyrosine antibody

-

ATP (Adenosine triphosphate)

-

MgCl2 (Magnesium chloride)

-

Poly(Glu, Tyr) peptide

-

This compound (dissolved in DMSO)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Assay buffer

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Kinase Reaction: The kinase reaction is performed at room temperature for 30 minutes. The reaction mixture contains 10 nM FLT3, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, 5 mM MgCl2, and varying concentrations of this compound (or 1% DMSO as a vehicle control) in an appropriate buffer.[2]

-

Stopping the Reaction: The kinase reaction is terminated by the addition of EDTA.[2]

-

Detection: The fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody are added to the reaction mixture and incubated for 30 minutes at room temperature.[2]

-

Measurement: The fluorescence polarization is measured using a suitable microplate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a non-linear regression model using software such as GraphPad Prism.[2]

Cell Proliferation Assay (MV4-11 Cells)

This assay assesses the ability of this compound to inhibit the growth of the human acute myeloid leukemia cell line MV4-11, which expresses a constitutively activated FLT3 mutant.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

MV4-11 cells

-

RPMI media supplemented with 10% FBS and penicillin/streptomycin

-

GM-CSF (Granulocyte-macrophage colony-stimulating factor)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

CellTiter-Glo® reagent

-

Luminometer

Procedure:

-

Cell Plating: MV4-11 cells are seeded into 96-well plates at a density of 10,000 cells per well in 100 µL of RPMI media containing 10% FBS, penicillin/streptomycin, and 0.2 ng/mL GM-CSF.[2]

-

Compound Treatment: Various dilutions of this compound or a 0.1% DMSO vehicle control are added to the wells.[2]

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[2]

-

Viability Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the luminescence is quantified using a luminometer.[2]

-

Data Analysis: The total cell growth is determined by the difference in luminescence between day 0 and day 3. IC50 values are calculated using non-linear regression analysis with a variable slope equation in software like GraphPad Prism.[2]

Visualizing the Mechanisms

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.

Caption: Experimental workflows for determining the IC50 of this compound.

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a critical role in the normal development of hematopoietic stem and progenitor cells.[1] Upon binding of its ligand (FLT3L), the receptor dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[1] These pathways, primarily the MAPK/ERK and PI3K/AKT pathways, are central to regulating cell proliferation, differentiation, and survival.[1] Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, a key driver in the pathogenesis of acute myeloid leukemia (AML).[1] this compound exerts its effect by potently inhibiting the tyrosine kinase activity of FLT3, thereby blocking these downstream signals and inhibiting the proliferation of cells dependent on this pathway.

References

- 1. This compound, FLT3 receptor tyrosine kinase inhibitor (CAS 301305-73-7) | Abcam [abcam.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | FLT3 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound (2591) by Tocris, Part of Bio-Techne [bio-techne.com]

The selectivity profile of TCS 359 against other kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TCS 359, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.

Executive Summary

This compound is a 2-acylaminothiophene-3-carboxamide that has demonstrated significant and selective inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] The compound's efficacy in inhibiting both the isolated FLT3 enzyme and the proliferation of leukemia cells expressing constitutively active FLT3 highlights its potential as a targeted therapeutic agent. This guide offers a comprehensive overview of its biochemical and cellular activity.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of FLT3 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2][3][4][5][6][7] While it is consistently described as being highly selective for FLT3 over a panel of 22 other kinases, the specific quantitative data for this selectivity panel is not publicly available in the primary literature.[2][6]

Table 1: Potency of this compound against FLT3 and a FLT3-driven cell line.

| Target | Assay Type | IC50 Value |

| FLT3 Kinase | In Vitro Kinase Assay | 42 nM[1][2][3][4][5][6][7] |

| MV4-11 Cells | Cell Proliferation Assay | 340 nM[1][3][4][5][6][7] |

MV4-11 is a human acute myelogenous leukemia cell line expressing a constitutively active mutant FLT3.[3][4]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

In Vitro FLT3 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the isolated human FLT3 kinase domain.

Principle: The assay is based on fluorescence polarization (FP), where the inhibition of kinase activity is measured by a decrease in the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

-

Isolated kinase domain of human FLT3 receptor (e.g., FLT3 571-993)

-

Fluorescein-labeled phosphopeptide substrate

-

Anti-phosphotyrosine antibody

-

Poly Glu4Tyr

-

ATP

-

MgCl2

-

EDTA

-

This compound (dissolved in DMSO)

-

Assay buffer

Procedure:

-

The FLT3 kinase reaction is prepared with 10 nM FLT3, 20 µg/mL poly Glu4Tyr, 150 µM ATP, and 5 mM MgCl2 in an appropriate buffer.

-

This compound is added at various concentrations (typically a serial dilution) to the kinase reaction mixture. A vehicle control (DMSO) is also included.

-

The reaction is incubated at room temperature for 30 minutes.

-

The kinase reaction is terminated by the addition of EDTA.

-

The fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody are added to the mixture.

-

The mixture is incubated for an additional 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

The fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated using non-linear regression analysis.

Cell-Based Proliferation Assay (MV4-11)

This assay determines the anti-proliferative effect of this compound on a human leukemia cell line that is dependent on FLT3 signaling for its growth and survival.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

MV4-11 human acute myelogenous leukemia cells

-

RPMI media with 10% FBS and penicillin/streptomycin

-

GM-CSF (0.2 ng/mL)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

CellTiter-Glo® reagent

Procedure:

-

MV4-11 cells are seeded into 96-well plates at a density of 10,000 cells per well in 100 µL of complete RPMI media containing GM-CSF.

-

This compound is added to the wells at various concentrations. A vehicle control (0.1% DMSO) is also included.

-

The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

An equal volume of CellTiter-Glo® reagent is added to each well.

-

The plates are mixed on an orbital shaker to induce cell lysis.

-

Luminescence is quantified using a luminometer.

-

The total cell growth is determined by the difference in luminescence between day 0 and day 3.

-

IC50 values are calculated using non-linear regression analysis with a variable slope equation.

Visualizations

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem and progenitor cells.[2] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell proliferation and survival.[2] Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3 and its downstream pathways, contributing to the pathogenesis of acute myeloid leukemia.[2]

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition and Cell Viability

The following diagram illustrates the sequential steps involved in the in vitro kinase assay and the cell-based proliferation assay for evaluating this compound.

Caption: Workflow for in vitro and cell-based assays of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | FLT3 | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound (2591) by Tocris, Part of Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for TCS 359 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4][5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). This compound demonstrates significant inhibitory activity against FLT3, making it a valuable tool for cancer research and drug development, particularly for AML.[2][3] This document provides detailed information on the solubility of this compound in DMSO, its biological activity, and protocols for its application in cell culture experiments.

Physicochemical and Biological Properties

| Property | Value | Source |

| Molecular Weight | 360.43 g/mol | [4][5] |

| Formula | C₁₈H₂₀N₂O₄S | [4][5] |

| CAS Number | 301305-73-7 | [3][4] |

| Purity | ≥98% | [3][4][5] |

Solubility in DMSO

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired working concentration in the cell culture medium.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| DMSO | 15 | 41.61 | [1] |

| DMSO | ≥9 | - | [2] |

| DMSO | 10.81 | 30 | [4][5] |

| DMSO | 3 | - | [7] |

Note: The solubility of this compound may be reduced by moisture-absorbing DMSO; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]

Biological Activity

This compound is a potent inhibitor of FLT3 kinase activity and shows antiproliferative effects in cell lines with activating FLT3 mutations.

| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Source |

| FLT3 | 42 | Human acute myelocytic leukemia (MV4-11) | 340 | [1][3][4] |

| FLT3 | 27 | Myelomonocytic leukemia (MV4-11) | 410 | [7] |

Signaling Pathway of FLT3 Inhibition by this compound

This compound exerts its effect by inhibiting the autophosphorylation of the FLT3 receptor. This blockage prevents the activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.

Caption: Inhibition of the FLT3 signaling cascade by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 3.60 mg of this compound (MW: 360.43 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6][8]

-

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required depending on the cell line and experimental design.

Caption: A typical experimental workflow for cell-based assays.

Cell Proliferation Assay (MV4-11 Cells)

This protocol is adapted from a method used to determine the antiproliferative effects of this compound on the human acute myeloid leukemia cell line, MV4-11.[1]

-

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

-

-

Procedure:

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, and 0.2 ng/mL GM-CSF.[1]

-

Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.[1]

-

Prepare serial dilutions of this compound in the culture medium from the 10 mM stock solution. A final concentration range of approximately 0.1 µM to 5 µM is a reasonable starting point.[1]

-

Add the diluted this compound or a DMSO vehicle control (at the same final concentration as the highest this compound dose) to the wells. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to minimize solvent toxicity.

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1]

-

At the end of the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. This involves adding an equal volume of the reagent to each well and quantifying the luminescent signal.[1]

-

Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the log concentration of this compound.

-

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | FLT3 | Tocris Bioscience [tocris.com]

- 5. This compound (2591) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]